molecular formula C12H6N10S B11472224 8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

Cat. No.: B11472224
M. Wt: 322.31 g/mol
InChI Key: VZMSIBJYWDIYAE-UHFFFAOYSA-N
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Description

2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE is a complex heterocyclic compound that incorporates multiple nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of multiple nitrogen-containing rings makes it a candidate for various biological activities and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE can be achieved through a series of reactions involving enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing similar compounds . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency. Additionally, the late-stage functionalization of triazolo pyridine further demonstrates its synthetic utility .

Chemical Reactions Analysis

Types of Reactions

2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms within the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound’s structure .

Mechanism of Action

The mechanism of action of 2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen-containing rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, similar compounds have been shown to act as inhibitors of enzymes like JAK1 and JAK2, which are involved in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE is unique due to its combination of multiple nitrogen-containing rings, which provides it with distinct chemical and biological properties

Properties

Molecular Formula

C12H6N10S

Molecular Weight

322.31 g/mol

IUPAC Name

3-pyrazin-2-yl-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6N10S/c1-2-7(9-16-19-20-21(9)5-1)11-18-22-10(15-17-12(22)23-11)8-6-13-3-4-14-8/h1-6H

InChI Key

VZMSIBJYWDIYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)C3=NN4C(=NN=C4S3)C5=NC=CN=C5

Origin of Product

United States

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